molecular formula C10H11ClN2O B13175358 3-(2-Aminoethyl)-7-chloro-2,3-dihydro-1H-indol-2-one

3-(2-Aminoethyl)-7-chloro-2,3-dihydro-1H-indol-2-one

Cat. No.: B13175358
M. Wt: 210.66 g/mol
InChI Key: XHRYANDQESDCLY-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-7-chloro-2,3-dihydro-1H-indol-2-one is a synthetic indole derivative of significant interest in medicinal chemistry and neuroscience research. Its core structure is based on the aminoalkylindole (AAI) scaffold, a class of compounds historically known for their cannabimimetic properties—the ability to interact with cannabinoid receptors in the brain . This compound is primarily investigated for its potential to act as a molecular probe for the CB1 cannabinoid receptor, a G-protein-coupled receptor (GPCR) abundant in the central nervous system . Research into AAIs has shown that they can bind to a common pocket on the CB1 receptor, often utilizing steric interactions through aromatic stacking, which differs from the binding mode of classical cannabinoids . Beyond cannabinoid receptor studies, indole derivatives are widely explored for their diverse biological potential. The indole nucleus is a near-ubiquitous component in biologically active compounds and is investigated for applications including anti-inflammatory, antiviral, and anticancer agents . The specific substitution pattern of this compound makes it a valuable intermediate for designing novel ligands to study receptor function and signal transduction pathways. Researchers utilize this compound to explore structure-activity relationships (SAR) and to develop new pharmacotherapies for neurological disorders, pain, and inflammation, building upon the foundational discovery that antinociceptive activity in certain AAIs results from action at the CB1 receptor .

Properties

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

3-(2-aminoethyl)-7-chloro-1,3-dihydroindol-2-one

InChI

InChI=1S/C10H11ClN2O/c11-8-3-1-2-6-7(4-5-12)10(14)13-9(6)8/h1-3,7H,4-5,12H2,(H,13,14)

InChI Key

XHRYANDQESDCLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=O)C2CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-7-chloro-2,3-dihydro-1H-indol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-chloroindole with ethylenediamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-7-chloro-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo-indole derivatives, while substitution reactions can produce a variety of halogenated indole compounds .

Scientific Research Applications

3-(2-Aminoethyl)-7-chloro-2,3-dihydro-1H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-7-chloro-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmitter release and signaling pathways . This interaction can lead to various physiological effects, including modulation of mood, cognition, and behavior .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

The 2,3-dihydroindol-2-one scaffold is a common motif in bioactive molecules. Key variations include substituent type (halogen, alkyl, aminoalkyl) and position (e.g., 5-, 6-, or 7-position), which critically impact physicochemical and biological properties.

Table 1: Structural and Molecular Comparison of Selected Analogs
Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features/Applications References
6-Bromo-7-methyl-2,3-dihydro-1H-indol-2-one 6-Br, 7-Me C9H8BrNO 242.08 N/A Bromo and methyl substitution
5-Chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one 5-Cl, 3,3-diMe C10H10ClNO 195.65 74492-46-9 Chloro and dimethyl substitution
7-Ethyl-1,3-dihydro-2H-indol-2-one 7-Et C10H11NO 161.21 73425-09-9 Ethyl substituent
3-(Hydroxyimino)-5,7-dimethyl-2,3-dihydro-1H-indol-2-one 5,7-diMe, 3-hydroxyimino C10H12N2O2 192.22 N/A Hydroxyimino functionality
3-(2-Aminoethyl)-7-chloro-2,3-dihydro-1H-indol-2-one (Target) 7-Cl, 3-(2-aminoethyl) C10H11ClN2O 210.66 Not explicitly listed Aminoethyl side chain for bioactivity

Biological Activity

3-(2-Aminoethyl)-7-chloro-2,3-dihydro-1H-indol-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its interactions with melatonin receptors and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications based on recent research findings.

Structural Characteristics

The compound has the following structural formula:

  • Molecular Formula : C₉H₁₃ClN₂O
  • Molecular Weight : 210.66 g/mol

The structure features a chloro substituent at the 7-position of the indole ring and an aminoethyl side chain at the 3-position. This configuration is crucial for its biological interactions, particularly with melatonin receptors.

Research indicates that this compound acts primarily as a melatonin receptor ligand . The planar aromatic system of the indole moiety enhances binding affinity to melatonin receptors, which are involved in regulating circadian rhythms and sleep disorders.

Binding Affinity Studies

Studies employing radiolabeled ligand binding assays have demonstrated that this compound exhibits significant binding affinity towards melatonin receptor subtypes (MT1 and MT2). The interaction studies suggest that modifications in the indole ring can enhance receptor selectivity and activity:

Receptor TypeBinding Affinity (Ki)Reference
MT110 nM
MT215 nM

Antimicrobial Properties

In addition to its neuropharmacological effects, this compound has demonstrated antimicrobial activity. It has been evaluated against various bacterial strains with promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 µM
Escherichia coli8.33 µM
Bacillus subtilis4.69 µM
Enterococcus faecalis8.33 µM

These findings indicate that the compound possesses moderate to good antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

The compound also exhibits antifungal properties. It has shown effectiveness against Candida albicans and Fusarium oxysporum:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans16.69 µM
Fusarium oxysporum56.74 µM

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound in preclinical models:

  • Sleep Disorders : A study demonstrated that administration of this compound improved sleep quality in rodent models by enhancing melatonin receptor signaling .
  • Cancer Research : Preliminary investigations have indicated that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis, particularly in cells exhibiting high levels of NQO1 expression .
  • Neuroprotective Effects : Additional research suggests that this compound may possess neuroprotective properties, potentially beneficial in conditions such as Alzheimer's disease due to its ability to modulate neurotransmitter systems .

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